Cas no 6218-29-7 ((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)
![(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one structure](https://ja.kuujia.com/scimg/cas/6218-29-7x500.png)
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 化学的及び物理的性質
名前と識別子
-
- 9(10)-Dehydronandrolone
- 17b-Hydroxy-estra-4,9-dien-3-one
- 9,10-Dehydro-19-nortestosterone
- 17-HYDROXY-13-METHYL-1,2,6,7,8, 11,12,13,14,15,16,17-DODECAHYDRO- CYCLOPENTA[A]PHENANTHREN-3-ONE
- 17beta-Hydroxyestra-4,9-dien-3-one
- HYDROXYESTRADIENONE
- 17β-Hydroxyestra-4,9-dien-3-one
- Trenbolone Acetate Process Impurity 2
- STL526492
- (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- D4162
- SCHEMBL3867182
- ZX4VV1AKUF
- UNII-ZX4VV1AKUF
- 4,9-ESTRADIEN-17.BETA.-OL-3-ONE
- Q27295932
- 3-Oxo-4,9-estradien-17beta-ol
- ESTRA-4,9-DIENE-17.BETA.-OL-3-ONE
- EC 612-953-5
- 17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 3-OXO-4,9-ESTRADIEN-17.BETA.-OL
- Estra-4,9-dien-3-one, 17-hydroxy-, (17beta)-
- 9 pound not10-Dehydro-19-nortestosterone
- CS-0212818
- 6218-29-7
- 17 beta-Hydroxy-4,9-estradien-3-one
- 17.BETA.-HYDROXYESTRA-4,9-DIEN-3-ONE
- ESTRA-4,9-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)-
- 4,9-Estradien-17beta-ol-3-one
- RU-3118
- (17.BETA.)-17-HYDROXYESTRA-4,9-DIEN-3-ONE
- DTXSID80471835
- 17-
- A-Hydroxyestra-4,9-dien-3-one
- 17beta-hydroxy-estra-4,9(10)-dien-3-one
- CHEMBL2311179
- Estra-4,9-diene-17beta-ol-3-one
- (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (17beta)-17-Hydroxyestra-4,9-dien-3-one
- BDBM50422635
-
- MDL: MFCD08457892
- インチ: 1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1
- InChIKey: PUQSDJZESAQGQS-HLYMMOCJSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C2([H])C3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])C4=C3C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 258.16200
- どういたいしつりょう: 272.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 528
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.17
- ゆうかいてん: 190°C(lit.)
- ふってん: 466.8±45.0 °C at 760 mmHg
- フラッシュポイント: 198.6±21.3 °C
- 屈折率: 1.585
- PSA: 37.30000
- LogP: 3.16320
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344015-250mg |
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one |
6218-29-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829956-50mg |
9(10)-Dehydronandrolone |
6218-29-7 | 98% | 50mg |
¥84.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829956-200mg |
9(10)-Dehydronandrolone |
6218-29-7 | 98% | 200mg |
¥230.00 | 2022-10-10 | |
Chemenu | CM344015-1g |
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one |
6218-29-7 | 95%+ | 1g |
$*** | 2023-03-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4162-200MG |
9(10)-Dehydronandrolone |
6218-29-7 | >97.0%(HPLC) | 200mg |
¥150.00 | 2024-04-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4162-1G |
9(10)-Dehydronandrolone |
6218-29-7 | >97.0%(HPLC) | 1g |
¥450.00 | 2024-04-16 | |
Aaron | AR003O81-100g |
9(10)-Dehydronandrolone |
6218-29-7 | 98% | 100g |
$1768.00 | 2025-01-22 | |
Aaron | AR003O81-5g |
9(10)-Dehydronandrolone |
6218-29-7 | 98% | 5g |
$274.00 | 2025-01-22 | |
1PlusChem | 1P003NZP-1g |
9(10)-Dehydronandrolone |
6218-29-7 | ≥ 97% (HPLC) | 1g |
$191.00 | 2025-02-20 | |
A2B Chem LLC | AB70261-1g |
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one |
6218-29-7 | >97.0%(HPLC) | 1g |
$31.00 | 2024-04-19 |
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-oneに関する追加情報
Introduction to (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these compounds, (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7) stands out due to its unique structural and pharmacological properties. This compound belongs to a class of triterpenoid derivatives that have garnered significant attention in recent years for their potential biological activities.
The molecular structure of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one is characterized by a complex polycyclic framework consisting of multiple fused rings. This intricate arrangement contributes to its distinctive chemical and biological profile. The presence of hydroxyl and methyl groups at specific positions within the molecule enhances its reactivity and interaction with biological targets. Such structural features are often exploited in drug design to optimize efficacy and selectivity.
Recent research has highlighted the pharmacological significance of this compound. Studies have demonstrated that it exhibits promising anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate various cellular pathways involved in inflammation and oxidative stress. For instance, investigations have shown that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, its antioxidant activity has been linked to its capacity to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The compound's potential therapeutic applications extend beyond anti-inflammatory and antioxidant effects. Emerging evidence suggests that it may also possess anticancer properties. Preclinical studies have indicated that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore,its ability to inhibit the proliferation of cancer cells without significantly affecting normal cells highlights its promise as a candidate for further development into a novel anticancer agent.
The synthesis of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-lH-cyclopenta[a]phenanthren-l-one is a challenging yet fascinating endeavor in organic chemistry. The complex stereochemistry of the molecule necessitates precise synthetic strategies to achieve high enantiomeric purity. Researchers have employed various methodologies,including asymmetric hydrogenation and enzymatic resolution,to construct the desired stereocenter at the 13-position。These synthetic advances not only contribute to the availability of the compound for research purposes but also provide valuable insights into the development of more sophisticated synthetic routes for related molecules。
The pharmacokinetic profile of (13S)-17-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5,l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one is another critical aspect that has been extensively studied。Initial pharmacokinetic assessments have revealed that the compound exhibits moderate solubility in water and lipids، suggesting potential for both oral and parenteral administration。Further studies have focused on its metabolic stability and bioavailability。These investigations have identified key enzymes involved in its metabolism،such as cytochrome P450 enzymes (CYP3A4 and CYP2C9),which play a crucial role in its biotransformation。Understanding these metabolic pathways is essential for optimizing drug delivery systems and minimizing potential drug-drug interactions。
The safety profile of (13S)-l7-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5،l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one has been evaluated through preclinical toxicology studies。These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses。However,“potential side effects such as mild gastrointestinal discomfort have been observed at higher concentrations。“This information will be crucial during clinical trials to ensure patient safety and determine appropriate dosing regimens。
As research in this field continues to evolve,“the development of novel pharmaceutical agents remains a dynamic and exciting endeavor。“(13S)-l7-Hydroxy-l3-methyl-Z,“6,“7,“8,“ll,“12,“l4,“l5,“l6,“l7-decahydro-lH-cyclopenta[a]phenanthren-l-one stands as a testament to the innovative approaches being employed by scientists to address unmet medical needs。“Its unique structural features,” combined with its promising biological activities,” make it a compelling candidate for further investigation。“
6218-29-7 ((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one) 関連製品
- 965-93-5(Methyltrienolone)
- 850-52-2(Altrenogest)
- 465-42-9(Capsanthin)
- 61671-56-5((8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione)
- 14531-89-6(Estra-4,9-dien-3-one,17-hydroxy-17-methyl-, (17b)-)
- 10161-33-8(β-Trenbolone Standard)
- 2484-30-2(Androsta-4,6-dien-3-one,17-hydroxy-, (17b)-)
- 14531-84-1(Estra-4,6-dien-3-one,17-hydroxy-, (17b)-)
- 924910-83-8(21-Deoxyneridienone B)
- 1017145-43-5(3-(3-Methoxyphenyl)-2-methylpropan-1-amine)
